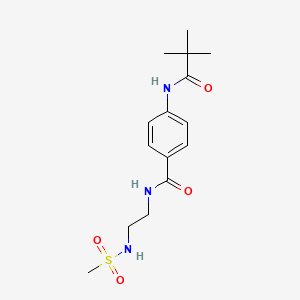

N-(2-(methylsulfonamido)ethyl)-4-pivalamidobenzamide

Description

Properties

IUPAC Name |

4-(2,2-dimethylpropanoylamino)-N-[2-(methanesulfonamido)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-15(2,3)14(20)18-12-7-5-11(6-8-12)13(19)16-9-10-17-23(4,21)22/h5-8,17H,9-10H2,1-4H3,(H,16,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSKBOSVJDNBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylsulfonamido)ethyl)-4-pivalamidobenzamide typically involves multiple steps. One common approach is to start with the preparation of the sulfonamide intermediate, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and reaction time is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylsulfonamido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction of the benzamide group results in primary amines.

Scientific Research Applications

N-(2-(methylsulfonamido)ethyl)-4-pivalamidobenzamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Medicine: Due to its structural similarity to certain pharmaceuticals, it is investigated for potential therapeutic uses, including as an anti-inflammatory or antimicrobial agent.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(methylsulfonamido)ethyl)-4-pivalamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the benzamide moiety can interact with protein binding sites, affecting cellular processes.

Comparison with Similar Compounds

Research Implications

- Therapeutic Potential: The target compound’s balance of lipophilicity and stability makes it a candidate for CNS-targeting drugs, where blood-brain barrier penetration is critical.

- Pesticidal Analogues : Structural parallels to halogenated benzamides () suggest possible repurposing for agricultural applications, though toxicity profiles must be evaluated .

Biological Activity

N-(2-(methylsulfonamido)ethyl)-4-pivalamidobenzamide, also known by its CAS number 1091443-68-3, is a sulfonamide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pivalamide group and a methylsulfonamido moiety, which are believed to contribute to its biological properties. The molecular formula is C13H18N2O3S, with a molecular weight of 282.36 g/mol.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.

- Modulation of Protein Interactions : The compound may interact with specific receptors or enzymes, influencing various signaling pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit antimicrobial properties. This compound has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

These results suggest potential use as an antimicrobial agent, particularly against Gram-positive bacteria.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound may inhibit the production of pro-inflammatory cytokines. For instance, it reduced interleukin-6 (IL-6) levels in macrophage cultures by approximately 50% at a concentration of 10 µM. This suggests a role in managing inflammatory conditions.

Research Findings

Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications. These modifications aim to enhance solubility and bioavailability while maintaining antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.